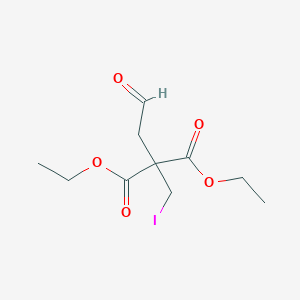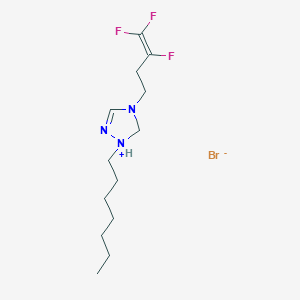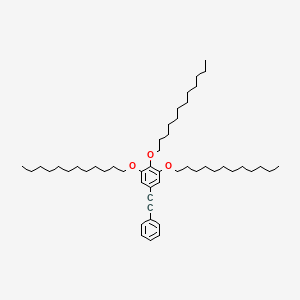
Diethyl (iodomethyl)(2-oxoethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (iodomethyl)(2-oxoethyl)propanedioate is an organic compound with the molecular formula C10H15IO5 It is a derivative of propanedioic acid, featuring an iodomethyl and a 2-oxoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (iodomethyl)(2-oxoethyl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an iodomethyl ketone. The reaction proceeds via the formation of an enolate ion from diethyl propanedioate, which then undergoes nucleophilic substitution with the iodomethyl ketone.
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with iodomethyl ketone in an S_N2 reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Stirred Tank Reactors: To ensure thorough mixing and reaction completion.
Purification: Techniques such as distillation or recrystallization to obtain the pure product.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (iodomethyl)(2-oxoethyl)propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to cleave the ester bonds.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the iodine.
Reduction: Formation of diols or alcohols.
Hydrolysis: Formation of diethyl propanedioic acid derivatives.
Aplicaciones Científicas De Investigación
Diethyl (iodomethyl)(2-oxoethyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for Diethyl (iodomethyl)(2-oxoethyl)propanedioate in chemical reactions involves:
Nucleophilic Attack: The enolate ion formed from diethyl propanedioate acts as a nucleophile.
Electrophilic Substitution: The iodomethyl group acts as an electrophile, facilitating substitution reactions.
Reduction: The carbonyl group undergoes reduction to form alcohols.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl ethoxymethylenemalonate: Similar structure but with an ethoxymethylene group instead of iodomethyl.
Diethyl (phenylacetyl)malonate: Contains a phenylacetyl group instead of iodomethyl.
Uniqueness
Diethyl (iodomethyl)(2-oxoethyl)propanedioate is unique due to the presence of the iodomethyl group, which provides distinct reactivity and potential for further functionalization compared to its analogs .
Propiedades
Número CAS |
654673-79-7 |
|---|---|
Fórmula molecular |
C10H15IO5 |
Peso molecular |
342.13 g/mol |
Nombre IUPAC |
diethyl 2-(iodomethyl)-2-(2-oxoethyl)propanedioate |
InChI |
InChI=1S/C10H15IO5/c1-3-15-8(13)10(7-11,5-6-12)9(14)16-4-2/h6H,3-5,7H2,1-2H3 |
Clave InChI |
MQUGXOMOYJWNBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=O)(CI)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)

![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)
![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)

![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)
![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)



![Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B12519915.png)
